molecular formula C22H25N3O4 B2996559 4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 406691-44-9

4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2996559
CAS No.: 406691-44-9
M. Wt: 395.459
InChI Key: VKDOGBMNEHGKHC-UHFFFAOYSA-N
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Description

The compound 4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide belongs to the dihydropyrimidine (DHPM) class, characterized by a tetrahydropyrimidine core with diverse substituents influencing pharmacological and physicochemical properties. DHPMs are often synthesized via the Biginelli reaction and exhibit biological activities ranging from enzyme inhibition to anticancer effects . This analysis focuses on comparing its structural and functional attributes with similar compounds, emphasizing substituent effects and empirical findings.

Properties

IUPAC Name

4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c1-12-6-7-15(10-13(12)2)24-21(26)19-14(3)23-22(27)25-20(19)17-9-8-16(28-4)11-18(17)29-5/h6-11,20H,1-5H3,(H,24,26)(H2,23,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKDOGBMNEHGKHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=C(NC(=O)NC2C3=C(C=C(C=C3)OC)OC)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Tetrahydropyrimidine Ring: The initial step involves the cyclization of appropriate precursors to form the tetrahydropyrimidine ring. This can be achieved through a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Functional Group Introduction: Subsequent steps involve the introduction of the 2,4-dimethoxyphenyl and 3,4-dimethylphenyl groups through nucleophilic substitution reactions. These reactions typically require the use of strong bases and appropriate solvents to facilitate the substitution.

    Final Coupling and Purification: The final step involves the coupling of the intermediate compounds to form the desired product. This step may require the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and purification techniques like column chromatography to isolate the pure compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth, induction of apoptosis, or disruption of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound features a 2,4-dimethoxyphenyl group at position 4 and a 3,4-dimethylphenyl carboxamide moiety at position 3. Key structural analogs include:

N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide (RN: 361182-53-8)

  • Substituents: 4-Methoxyphenyl (position 4) and 2,3-dimethylphenyl (position 5).
  • Comparison: The 4-methoxyphenyl group lacks the 2-OCH₃ present in the target compound, reducing electron-donating effects and possibly diminishing interactions with hydrophobic enzyme pockets .

BTI-A-404 and BTI-A-292 (FFAR2 Antagonists) Structures: 4-[4-(Dimethylamino)phenyl]-N-(3,5-dimethylphenyl)-6-methyl-2-oxo-...carboxamide Comparison: The dimethylaminophenyl substituent enhances basicity compared to dimethoxyphenyl, influencing inverse agonist activity at FFAR2 receptors .

Functional Group Modifications: Carboxamide vs. Ester Derivatives

Methyl 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

  • IC₅₀ (Thymidine Phosphorylase Inhibition): 59.0 μM
  • Comparison: Replacing the carboxamide with a methyl ester reduces hydrogen-bonding capacity, correlating with lower inhibitory potency compared to carboxamide derivatives .

Ethyl 4-[3,5-Bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate

  • Substituents: Electron-withdrawing CF₃ groups enhance metabolic stability but may reduce solubility.
  • Comparison: The trifluoromethyl groups contrast with the target compound’s methoxy groups, highlighting trade-offs between lipophilicity and bioavailability .

Biological Activity

The compound 4-(2,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a member of the tetrahydropyrimidine family and has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluation, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H25N3O3C_{22}H_{25}N_{3}O_{3}, with a molecular weight of approximately 375.45 g/mol. The structure features a tetrahydropyrimidine ring substituted with various aromatic groups, which are believed to contribute to its biological activities.

Antiviral Activity

Research has indicated that derivatives of tetrahydropyrimidine compounds exhibit significant antiviral properties. A study focusing on similar structures demonstrated that certain derivatives inhibit HIV-1 integrase activity effectively. For instance, compounds with IC50 values as low as 0.65 µM were noted for their inhibitory effects on strand transfer reactions in vitro . While specific data on the compound is limited, its structural similarities suggest potential antiviral activity.

Antimicrobial Properties

The presence of methoxy groups and the tetrahydropyrimidine scaffold may enhance antimicrobial activity. Compounds with similar structures have been reported to exhibit antibacterial effects against various pathogens such as E. coli, S. aureus, and C. albicans. In particular, studies have shown that modifications at specific positions on the phenyl rings can significantly impact antimicrobial efficacy .

Antitumor Activity

Tetrahydropyrimidine derivatives have also been explored for their antitumor properties. Some studies suggest that these compounds can inhibit cancer cell proliferation by interfering with critical cellular pathways. The ability to modify the substituents on the pyrimidine ring allows for optimization of their biological activity against different cancer cell lines .

The biological activities of this compound are likely mediated through multiple mechanisms:

  • Enzyme Inhibition : Compounds similar to this one have been shown to inhibit key enzymes involved in viral replication and bacterial metabolism.
  • Cell Cycle Interference : Certain derivatives may induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies indicate that these compounds can increase ROS levels in cells, contributing to their cytotoxic effects against tumors.

Case Studies

  • HIV Integrase Inhibition : A study evaluated several tetrahydropyrimidine derivatives for their ability to inhibit HIV integrase. The most active compounds showed promising results in vitro but required further investigation to assess cytotoxicity levels in cell culture systems .
  • Antimicrobial Testing : Research involving similar structures highlighted the effectiveness of methoxy-substituted tetrahydropyrimidines against Gram-positive and Gram-negative bacteria, suggesting that the presence of specific functional groups enhances antimicrobial potency .

Q & A

Basic Research Questions

Q. What methodological considerations are critical for synthesizing this tetrahydropyrimidine carboxamide with high yield and purity?

  • Answer: Optimize the Biginelli reaction conditions by varying aldehydes (e.g., substituted benzaldehydes) and β-keto esters. Use acetic acid as a catalyst and ethanol as a solvent under reflux (80–100°C). Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Typical yields range from 70% to 96% depending on substituents .
  • Key Data:

Reaction ComponentOptimal Condition
CatalystAcetic acid
SolventEthanol
Temperature80–100°C
Yield Range70–96%

Q. How can spectroscopic techniques validate the structural integrity of this compound?

  • Answer:

  • 1H NMR: Confirm the presence of methoxy (δ 3.7–3.9 ppm), methyl (δ 2.1–2.4 ppm), and aromatic protons (δ 6.8–7.5 ppm). Integrate peaks to match expected proton counts .
  • HRMS: Verify molecular ion [M+H]+ with <2 ppm error. For example, a molecular weight of 437.18 g/mol should show m/z 438.187 .
  • XRD: Resolve stereochemistry and hydrogen-bonding networks in the crystal lattice (e.g., C=O···H–N interactions) .

Advanced Research Questions

Q. How can regioselectivity challenges in post-synthetic alkylation be addressed?

  • Answer: Alkylation at sulfur or nitrogen sites depends on steric and electronic factors. Use bulky alkylating agents (e.g., allyl bromide) to favor S-alkylation, as demonstrated in 6-allylsulfanyl derivatives (XRD-confirmed regioselectivity) . Monitor reaction via LC-MS and isolate products using preparative HPLC.
  • Case Study:

SubstrateAlkylating AgentRegioselectivityYield
Thioxo-tetrahydropyrimidineAllyl bromideS-alkylation85%

Q. What strategies resolve contradictions in biological activity data across assay systems?

  • Answer:

  • Purity Verification: Use HPLC (>95% purity) to rule out impurities affecting activity .
  • Assay Conditions: Standardize solvent (DMSO concentration <0.1%) and cell lines (e.g., HepG2 vs. HEK293).
  • Structural Confirmation: Cross-validate active/inactive batches via XRD to detect conformational polymorphisms .
    • Example: A compound showing IC50 = 10 µM in kinase assay A but no activity in assay B may require re-evaluation of protein binding pockets or buffer pH effects .

Q. How can structure-activity relationship (SAR) studies elucidate substituent effects on bioactivity?

  • Answer: Synthesize analogs with systematic substituent variations (e.g., methoxy → ethoxy, phenyl → thienyl) and test in parallel assays. Use QSAR models to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
  • SAR Data:

Substituent (R)IC50 (µM)
2,4-Dimethoxyphenyl2.1
4-Fluorophenyl8.7
3-Thienyl15.4

Q. What crystallographic techniques are essential for resolving conformational ambiguities?

  • Answer: Single-crystal XRD with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Refine structures using SHELXL-97, achieving R-factor <0.05. Analyze intermolecular interactions (e.g., π-π stacking between aromatic rings) using Mercury software .
  • Key Metrics:

ParameterValue
Resolution0.84 Å
R-factor0.042
H-bond Interactions4–6

Methodological Best Practices

  • Synthesis: Prioritize microwave-assisted synthesis for reduced reaction time (20–30 minutes vs. 12 hours) .
  • Characterization: Combine XRD with solid-state NMR to detect dynamic disorder in crystal structures .
  • Data Reproducibility: Archive raw spectra/chromatograms in open-access repositories (e.g., Zenodo) with metadata on instrument parameters.

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